7,4'-Dimethoxyflavone
Overview
Description
7,4’-Dimethoxyflavone is a type of flavone, a class of compounds known for their various biological activities . It has the empirical formula C17H14O4 and a molecular weight of 282.29 .
Molecular Structure Analysis
The molecular structure of 7,4’-Dimethoxyflavone is characterized by the presence of two methoxy groups (OCH3) attached to the flavone backbone . The positions of these methoxy substituents in the flavone ring system are important as they affect the compound’s stability and susceptibility to oxidative metabolism .Physical and Chemical Properties Analysis
7,4’-Dimethoxyflavone is a solid compound with a molecular weight of 282.29 . Its SMILES string representation is COc1ccc(cc1)C2=CC(=O)c3ccc(OC)cc3O2 .Scientific Research Applications
Cytotoxic and Antifungal Activities
- Flavonoid derivatives synthesized from 7,4'-Dimethoxyflavone showed cytotoxicity against various cell lines and antifungal activity against Candida albicans (Yenjai et al., 2009).
Anti-inflammatory Properties
- This compound exhibited anti-inflammatory effects, comparable to aspirin in certain models, and influenced prostaglandin biosynthesis (Panthong et al., 1989).
Aromatase Inhibition
- Methylated flavones like this compound showed potential as aromatase inhibitors, which is significant in the prevention and treatment of hormone-dependent cancers (Ta & Walle, 2007).
Anti-invasive Activity
- The compound demonstrated anti-invasive activity in certain cancer cell models without cytotoxic effects (Parmar et al., 1994).
Antidiabetic and Hypolipidemic Effects
- In diabetic rat models, this compound showed significant antidiabetic and hypolipidemic effects, indicating potential for diabetes treatment development (Xie, Zhang, & Su, 2019).
Antibacterial Activity
- Transition metal complexes with this compound exhibited antibacterial activities against various bacteria (Wang, Zhang, Feng, & Li, 1992).
Pharmacokinetics and Tissue Distribution
- Studies on pharmacokinetics and tissue distribution in mice following oral administration of this compound have been conducted to understand its in vivo behavior (Bei & An, 2016).
Other Notable Research
- Additional studies have explored its roles in antiproliferative activities, effects on immune system modulation, and potential as a natural product in herbal plants (Yan, Liu, Wang, & Wang, 2017; Liu et al., 2006; González et al., 1989).
Mechanism of Action
Target of Action
7,4’-Dimethoxyflavone (DMF) is a flavonoid compound that has been found to exhibit potent antifungal activity . The primary target of DMF is the drug efflux pumps of the fungus Candida albicans . These pumps play a crucial role in the resistance of the fungus to antifungal drugs .
Mode of Action
DMF interacts with its target by inhibiting the activity of Candida albicans drug efflux pumps . This inhibition disrupts the normal functioning of the pumps, leading to an increase in the intracellular concentration of antifungal drugs, thereby enhancing their efficacy .
Biochemical Pathways
DMF affects several biochemical pathways. It has been found to inhibit both the drug efflux pumps and the antioxidant enzymes . Additionally, it has been reported to affect the biosynthesis of ergosterol, a key component of the fungal cell membrane . The inhibition of these pathways disrupts the normal functioning of the fungus, leading to its death .
Pharmacokinetics
The pharmacokinetics of DMF, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in rats . DMF was found to have low oral bioavailability, ranging from 1 to 4% . After absorption, it was distributed mainly in the liver and kidneys . DMF was metabolized into demethylated, sulfated, and glucuronidated products, and was excreted primarily through urine .
Result of Action
The action of DMF results in significant molecular and cellular effects. It has been found to inhibit the growth of Candida albicans, even at low concentrations . When combined with the antifungal drug miconazole, DMF showed synergistic activity, completely inhibiting the growth of Candida albicans after only 4 hours of incubation .
Action Environment
The action of DMF can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DMF, which in turn can influence its absorption and distribution . Moreover, the presence of other substances, such as food or other drugs, can affect the metabolism and excretion of DMF .
Safety and Hazards
Future Directions
Flavonoids, including 7,4’-Dimethoxyflavone, are gaining attention in the pharmaceutical and healthcare industries due to their wide range of pharmacological effects . Future research could focus on their potential applications in disease management and prevention, as well as their role in the development of new drugs .
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXUFBDCDFQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332791 | |
Record name | 7,4'-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20979-50-4 | |
Record name | 7,4'-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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